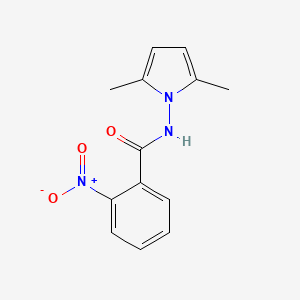![molecular formula C12H11N3O2S B5701739 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)
2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid, also known as PETT, is a thiazole derivative that has been extensively studied for its potential applications in various fields of scientific research. PETT is a highly versatile molecule that has shown promising results in numerous studies, making it a popular choice for researchers.
作用機序
The mechanism of action of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is not fully understood. Further studies are needed to elucidate the molecular pathways involved in the pharmacological effects of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid.
2. Drug Delivery: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has shown promising results in various studies, but its clinical application is limited by its poor solubility and bioavailability. Further studies are needed to develop novel drug delivery systems for 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid.
3. Combination Therapy: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit potent anticancer activity. Further studies are needed to investigate the potential of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid in combination with other anticancer drugs.
4. Toxicity Studies: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has shown promising results in various studies, but its toxicity profile is not fully understood. Further studies are needed to investigate the potential toxicity of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid in vivo.
Conclusion:
In conclusion, 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is a highly versatile molecule that has shown promising results in various fields of scientific research. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit potent anticancer, anti-inflammatory, and antimicrobial activity. Further studies are needed to elucidate the mechanism of action of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid and investigate its potential in combination therapy. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments, but its clinical application is limited by its poor solubility and bioavailability. Future studies should focus on developing novel drug delivery systems for 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid and investigating its toxicity profile in vivo.
実験室実験の利点と制限
2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is a highly versatile molecule that can be easily synthesized in the laboratory. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has also been found to exhibit potent pharmacological effects, making it a popular choice for researchers. However, 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid also has some limitations for lab experiments. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is a relatively new molecule, and its pharmacological effects are not fully understood. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is also a complex molecule that requires specialized equipment and techniques for its synthesis.
将来の方向性
There are several future directions for research on 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid. Some of the areas where 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid could be further studied include:
1.
合成法
The synthesis of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is a complex process that involves several steps. The first step involves the condensation of 2-aminothiazole with benzaldehyde to form 2-(1-phenylethylideneamino)thiazole. This intermediate product is then treated with hydrazine hydrate to yield 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid.
科学的研究の応用
2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has shown promising results include:
1. Cancer Research: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit potent anticancer activity against various cancer cell lines. Studies have shown that 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid induces apoptosis in cancer cells by activating the caspase pathway.
2. Anti-inflammatory Activity: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial Activity: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8(9-5-3-2-4-6-9)14-15-12-13-10(7-18-12)11(16)17/h2-7H,1H3,(H,13,15)(H,16,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXINQVACWICIW-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C(=O)O)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)
![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)

![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)

![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)
